molecular formula C25H26ClNO5 B11213704 Diethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11213704
M. Wt: 455.9 g/mol
InChI Key: JXJGUXMAQNFEJP-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .

Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is studied for its potential therapeutic effects, particularly in cardiovascular diseases where dihydropyridine derivatives are known to act as vasodilators.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. As a dihydropyridine derivative, it binds to the L-type calcium channels in the smooth muscle cells of blood vessels, leading to vasodilation. This action reduces blood pressure and improves blood flow. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and potency. For example:

    Nifedipine: Has a nitro group instead of a methoxy group, leading to different pharmacokinetics and potency.

    Amlodipine: Contains an additional amine group, which enhances its binding affinity and duration of action.

    Felodipine: Features a fluorine atom, which increases its metabolic stability and bioavailability.

The uniqueness of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substituents, which can confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO5/c1-4-31-24(28)21-15-27(14-17-6-10-19(26)11-7-17)16-22(25(29)32-5-2)23(21)18-8-12-20(30-3)13-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

JXJGUXMAQNFEJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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